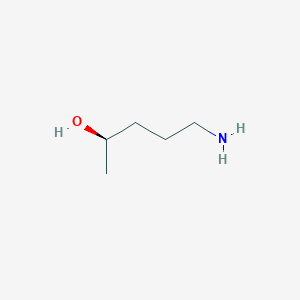![molecular formula C25H42N2O2 B12558546 1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one CAS No. 143214-57-7](/img/structure/B12558546.png)
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one is a complex organic compound that features a pyridine ring, an oxazinan ring, and a long hexadecanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia.
Oxazinan Ring Formation: The oxazinan ring is formed by reacting the pyridine derivative with an appropriate amine and an aldehyde under acidic conditions.
Attachment of the Hexadecanone Chain: The final step involves the attachment of the hexadecanone chain through a nucleophilic substitution reaction, where the oxazinan derivative reacts with a hexadecanone halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hexadecanone chain can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: New derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one involves its interaction with specific molecular targets. The pyridine and oxazinan rings can interact with enzymes or receptors, modulating their activity. The hexadecanone chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one: Similar structure but lacks the oxazinan ring and hexadecanone chain.
1-(Pyridin-2-yl)propan-1-one: Contains a pyridine ring but has a shorter alkyl chain and no oxazinan ring.
1-(Piperidin-1-yl)hexadecan-1-one: Similar long alkyl chain but contains a piperidine ring instead of pyridine and oxazinan rings.
Uniqueness
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one is unique due to its combination of a pyridine ring, an oxazinan ring, and a long hexadecanone chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
143214-57-7 |
|---|---|
Molekularformel |
C25H42N2O2 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
1-(2-pyridin-4-yl-1,3-oxazinan-3-yl)hexadecan-1-one |
InChI |
InChI=1S/C25H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-24(28)27-21-15-22-29-25(27)23-17-19-26-20-18-23/h17-20,25H,2-16,21-22H2,1H3 |
InChI-Schlüssel |
ULKAGMIXXHAAJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCOC1C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)

![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
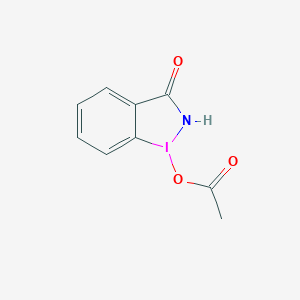
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
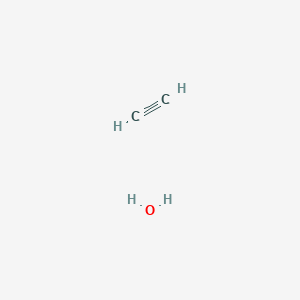
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)
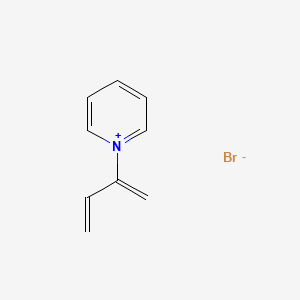
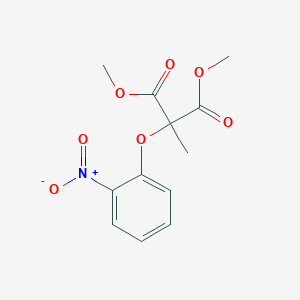
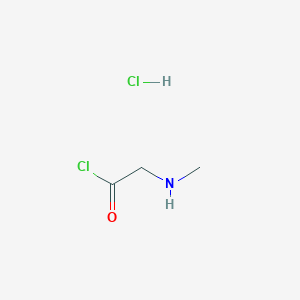
![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
